(2R)-1-[(3-fluoropyridin-2-yl)amino]propan-2-ol
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Overview
Description
(2R)-1-[(3-fluoropyridin-2-yl)amino]propan-2-ol is a chiral compound featuring a fluoropyridine moiety attached to an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(3-fluoropyridin-2-yl)amino]propan-2-ol typically involves the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine ring can be synthesized through various methods, including the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination.
Coupling Reaction: The fluoropyridine is then coupled with an appropriate amino alcohol precursor under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(3-fluoropyridin-2-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
(2R)-1-[(3-fluoropyridin-2-yl)amino]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including those with potential biological activity.
Biological Research: It can be used in studies investigating the effects of fluorinated compounds on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of (2R)-1-[(3-fluoropyridin-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine structure and have been studied for their anti-fibrotic activity.
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds are known for their potent activities against fibroblast growth factor receptors (FGFRs) and are used in cancer therapy.
Uniqueness
(2R)-1-[(3-fluoropyridin-2-yl)amino]propan-2-ol is unique due to its specific chiral center and the presence of a fluorine atom on the pyridine ring, which can significantly influence its chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and studying the effects of fluorination in medicinal chemistry .
Properties
IUPAC Name |
(2R)-1-[(3-fluoropyridin-2-yl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O/c1-6(12)5-11-8-7(9)3-2-4-10-8/h2-4,6,12H,5H2,1H3,(H,10,11)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIXFJMYENGZFK-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=CC=N1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC1=C(C=CC=N1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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